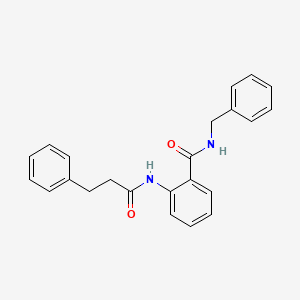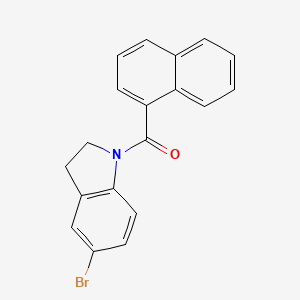![molecular formula C16H19ClN4OS B3614440 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide CAS No. 309733-26-4](/img/structure/B3614440.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide
Overview
Description
The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a carboxamide group . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Biological Screening
- A study by J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit (2009) synthesized derivatives of this compound and assessed their biological activity against various bacteria and fungi. Some derivatives showed moderate activity, indicating potential as antimicrobial agents.
Anticancer Activity
- Research conducted by Kostyantyn Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. This study found significant efficacy against various cancer cell lines, highlighting the potential for cancer therapy applications.
Antibacterial Screening
- R. Deshmukh, B. Karale, H. Akolkar, P. Randhavane (2017) synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus. These compounds were screened for antibacterial activity and showed moderate effectiveness against Bacillus Subtilis and Escherichia Coli.
Dyeing Polyester Fibers
- A study by M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, M. I. Kobeasy (2015) focused on the synthesis of heterocyclic aryl monoazo organic compounds, including derivatives of the compound , for dyeing polyester fabrics. These compounds also exhibited antioxidant and antimicrobial activity, making them suitable for use in sterile or biologically active fabrics.
Molecular Interaction Studies
- Research by J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett (2002) investigatedthe molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. The study provided insights into the binding interactions and potential activity of such compounds, which could be relevant for the chemical .
Antimicrobial Activity
- P. Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav (2014) synthesized a series of derivatives with antimicrobial properties. This highlights the compound's utility in developing new antibacterial agents.
Antimicrobial and Molecular Docking Studies
- In a study by M. Patil, Anurag Noonikara-Poyil, S. Joshi, S. Patil, S. Patil, Abby M. Lewis, A. Bugarin (2021), piperazine derivatives were synthesized and screened for antimicrobial activity. The study also included molecular docking studies, indicating the compound's potential in drug design.
Anti-inflammatory and Analgesic Evaluation
- A research by G. Kumar, N. Singh (2020) evaluated benzothiazole derivatives for anti-inflammatory and analgesic properties. This suggests the compound's potential use in developing new treatments for inflammation and pain.
Computational and Antimicrobial Studies
- Ammar Kubba and Nedaa A. Hameed A. Rahim (2018) conducted a study involving the synthesis of thiazole derivatives, including the compound of interest, and screened them for antimicrobial activity. They also performed computational studies to understand the thermodynamic parameters of these compounds (Kubba & Rahim, 2018).
Future Directions
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-19(2)16(22)21-9-7-20(8-10-21)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPADNQTNBPECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151226 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309733-26-4 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309733-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N,N-dimethyl-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B3614361.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B3614379.png)
![N-(4-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614384.png)
![2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3614390.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B3614397.png)


![1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3614426.png)
![4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3614432.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3614442.png)

![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614450.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3614459.png)
![3,4-dichloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614460.png)
